Aminotriclabendazole hydrochloride, VETRANAL(TM), analytical standard

描述

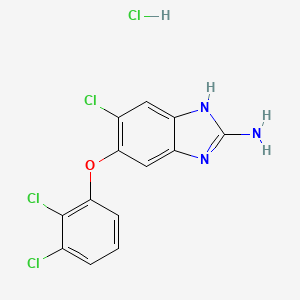

Aminotriclabendazole hydrochloride (CAS: 1448346-37-9) is a high-purity analytical standard certified under the VETRANAL™ brand, primarily used for quality control and regulatory compliance in veterinary pharmaceuticals and residue analysis. Its molecular formula is C₁₃H₈Cl₃N₃O·HCl, with a molecular weight of 365.04 g/mol . This compound is structurally related to triclabendazole, a broad-spectrum anthelmintic used to treat parasitic infections in livestock. As a VETRANAL™ standard, it is validated for use in chromatographic techniques such as HPLC and GC, ensuring ≥99.0% purity (HPLC) and compliance with stringent shelf-life specifications . Applications include residue monitoring in animal tissues and environmental samples to ensure food safety and regulatory adherence .

属性

分子式 |

C13H9Cl4N3O |

|---|---|

分子量 |

365.0 g/mol |

IUPAC 名称 |

6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C13H8Cl3N3O.ClH/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)18-13(17)19-9;/h1-5H,(H3,17,18,19);1H |

InChI 键 |

VIRKTPJWYSJBRP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)N=C(N3)N)Cl.Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

氨曲沙星盐酸盐的合成涉及在盐酸存在下,5-氯-6-(2,3-二氯苯氧基)-1H-苯并咪唑与氨反应。反应条件通常包括控制温度和pH,以确保形成所需产物。反应可以概括如下:

5-氯-6-(2,3-二氯苯氧基)-1H-苯并咪唑+NH3+HCl→氨曲沙星盐酸盐

工业生产方法

氨曲沙星盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业反应器并精确控制反应参数,以确保高产率和纯度。 然后使用重结晶和色谱等技术对化合物进行纯化,以获得分析标准级产品 {_svg_2}.

化学反应分析

反应类型

氨曲沙星盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。

还原: 还原反应可以用硼氢化钠等还原剂进行。

取代: 该化合物可以发生亲核取代反应,特别是在氯原子上。

常用试剂和条件

氧化: 过氧化氢、高锰酸钾、酸性或碱性条件。

还原: 硼氢化钠、氢化铝锂,无水条件下。

取代: 胺类、硫醇类等亲核试剂,在碱性条件下。

主要形成的产物

氧化: 形成羟基化衍生物。

还原: 形成胺衍生物。

取代: 形成取代的苯并咪唑衍生物.

科学研究应用

Based on the search results, information on the applications of "Aminotriclabendazole hydrochloride, VETRANAL(TM), analytical standard" is limited. However, the search results do provide information on Triclabendazole, which Aminotriclabendazole is related to.

Triclabendazole Overview

Triclabendazole is an anthelmintic drug used to treat parasitic infections in animals like cows, goats, and sheep . It is a benzimidazole anthelmintic that inhibits microtubule formation in parasites and has a narrow spectrum of activity .

Applications of Triclabendazole:

- Veterinary Use: Triclabendazole oral suspension is used in cows, goats, and sheep for treating mixed trematode (fluke), nematode, and arthropod infections, including gastrointestinal roundworms, lungworms, liver fluke, and nasal bots .

- Human Use: Triclabendazole is effective in treating human fascioliasis in adults and children at all stages of infection . Studies have established that a triclabendazole dose of 10 mg/kg (single dose or two 5 mg/kg doses) is effective and well-tolerated in adult and pediatric patients . A total dose of 20 mg/kg (10 mg/kg doses given on Days 1 and 3) has also shown very high cure rates and is well-tolerated .

- Treatment of Chronic Fascioliasis: A single oral dose of triclabendazole (10 mg/kg of body weight) has been used to treat individuals with chronic hepatic fascioliasis .

- Veterinary Dosage: For sheep, the maximum dosage of Triclabendazole Oral Suspension is 1ml per 5kg of body weight, and for calves and cattle, it is 1ml per 4kg of body weight .

- Fascioliasis Treatment Failure: Nitazoxanide was found to be partially effective in cases of Triclabendazole (TCBZ) treatment failure in acute human fascioliasis .

作用机制

氨曲沙星盐酸盐的作用机制涉及其与细胞中的微管相互作用。它与β-微管蛋白亚基结合,抑制微管的聚合,而微管聚合对于细胞分裂和细胞内运输至关重要。这种破坏导致细胞周期停滞和凋亡。 该化合物的分子靶标包括微管相关蛋白和参与细胞分裂的通路 .

相似化合物的比较

Hydroxytriclabendazole (CAS: Not specified)

- Molecular Formula: C₁₃H₈Cl₃N₃O₂S (synonym: 2,3-Dichloro-4-{[6-chloro-2-(methylthio)-1H-benzimidazol-5-yl]oxy}phenol).

- Key Differences: The hydroxyl (-OH) group replaces the amino (-NH₂) group in aminotriclabendazole, altering polarity and detection parameters. Both are triclabendazole metabolites but differ in metabolic pathways and residue profiles .

- Applications : Used in environmental and veterinary residue studies to track oxidative degradation products .

Mebendazole-amine (CAS: 52329-60-9)

- Molecular Formula : C₁₆H₁₃N₃O₂·HCl.

- Key Differences: A deacetylated metabolite of mebendazole, another benzimidazole anthelmintic. Unlike aminotriclabendazole, it lacks chloro substituents, reducing hydrophobicity.

- Applications : Forensic toxicology and pharmaceutical quality control, validated for HPLC/GC with similar purity standards (≥99.0%) .

Veterinary Beta-Agonists and Antibiotics

Bromchlorbuterol Hydrochloride (CAS: Not specified)

- Molecular Formula : C₁₂H₁₈BrClN₂O·HCl.

- Key Differences : A beta-agonist with bromo and chloro substituents, structurally distinct from benzimidazoles. Used for growth promotion monitoring in livestock.

Tetracycline Hydrochloride (CAS: 64-75-5)

- Molecular Formula : C₂₂H₂₅ClN₂O₈.

- Key Differences : A tetracycline-class antibiotic, unrelated to benzimidazoles. Used for bacterial infection treatment rather than parasitic control.

- Applications : Residue testing in dairy and poultry; certified for USP, EP, and BP compliance .

General Analytical Standards

1-Aminohydantoin Hydrochloride (CAS: 2827-56-7)

Lincomycin Hydrochloride (CAS: Not specified)

- Molecular Formula : C₁₈H₃₄N₂O₆S·HCl.

- Key Differences: A lincosamide antibiotic. Used in stability studies of intravenous formulations, contrasting with aminotriclabendazole’s tissue residue focus .

Comparative Data Table

| Compound | Molecular Formula | CAS Number | Purity (%) | Key Applications | Analytical Methods |

|---|---|---|---|---|---|

| Aminotriclabendazole HCl | C₁₃H₈Cl₃N₃O·HCl | 1448346-37-9 | ≥99.0 | Veterinary residue analysis | HPLC, GC |

| Hydroxytriclabendazole | C₁₃H₈Cl₃N₃O₂S | N/A | ≥99.0 | Environmental degradation studies | HPLC, GC |

| Mebendazole-amine | C₁₆H₁₃N₃O₂·HCl | 52329-60-9 | ≥99.0 | Forensic toxicology | HPLC, GC |

| Bromchlorbuterol HCl | C₁₂H₁₈BrClN₂O·HCl | N/A | ≥99.0 | Meat adulteration detection | HPLC, GC |

| Tetracycline HCl | C₂₂H₂₅ClN₂O₈ | 64-75-5 | ≥95.0 | Antibiotic residue testing | HPLC, UV-Vis |

| 1-Aminohydantoin HCl | C₃H₅N₃O₂·HCl | 2827-56-7 | ≥99.0 | Nitrofuran metabolite analysis | HPLC, MS |

生物活性

Aminotriclabendazole hydrochloride, marketed as VETRANAL™, is an analytical standard derived from the benzimidazole class of compounds, primarily recognized for its potent anthelmintic properties. This article delves into its biological activity, including mechanisms of action, efficacy against various parasites, and relevant case studies.

Aminotriclabendazole hydrochloride functions by inhibiting the polymerization of tubulin into microtubules, which is crucial for cellular processes such as mitosis and intracellular transport in helminths. This mechanism disrupts the cytoskeleton of the parasites, leading to their immobilization and eventual death. The compound also exhibits activity against specific transporters that can influence its pharmacokinetics and efficacy.

Efficacy Against Parasites

Aminotriclabendazole hydrochloride is particularly effective against liver flukes, such as Fasciola hepatica, and has been utilized in veterinary medicine for the treatment of fascioliasis. Its efficacy has been documented in various studies:

- Triclabendazole has been shown to significantly reduce the burden of Fasciola hepatica in infected animals. In a study involving sheep, treatment with triclabendazole resulted in a marked decrease in egg counts and improved overall health indicators .

- Combination therapies involving aminotriclabendazole and other anthelmintics have demonstrated enhanced effectiveness against resistant strains of parasites. For instance, combining aminotriclabendazole with fenbendazole has shown synergistic effects in controlling liver fluke infections .

Pharmacokinetics

The pharmacokinetic profile of aminotriclabendazole hydrochloride indicates rapid absorption and distribution within the host organism. Studies have reported that its metabolites, particularly triclabendazole sulfoxide (TCBZSO) and triclabendazole sulfone (TCBZSO2), are responsible for its prolonged action against parasites. These metabolites inhibit the ABCG2 transporter, enhancing the bioavailability of other therapeutic agents when administered concurrently .

Case Studies

- Case Study on Sheep : A field study conducted on a flock of sheep demonstrated that administration of aminotriclabendazole led to a significant reduction in Fasciola hepatica egg counts within two weeks post-treatment. The study highlighted the compound's effectiveness in preventing reinfection during grazing seasons.

- Clinical Trial in Cattle : A clinical trial involving cattle infected with liver flukes showed that a single dose of aminotriclabendazole resulted in over 90% efficacy in reducing parasite load, with minimal adverse effects observed .

Research Findings

Recent research has expanded the understanding of aminotriclabendazole's biological activity:

- Inhibition Studies : In vitro studies using human ABCG2-enriched membranes revealed that TCBZSO and TCBZSO2 effectively inhibit ABCG2 activity, which is crucial for understanding drug interactions and optimizing therapeutic regimens .

- Gene Expression Studies : Research examining the expression levels of cytochrome P450 enzymes (CYP1A1 and CYP1A2) indicated that repeated exposure to aminotriclabendazole may induce these enzymes, potentially affecting drug metabolism in livestock .

Summary Table

| Parameter | Details |

|---|---|

| Chemical Name | Aminotriclabendazole hydrochloride |

| Class | Benzimidazole derivative |

| Primary Use | Anthelmintic treatment |

| Target Parasites | Fasciola hepatica, Paragonimus spp. |

| Mechanism of Action | Inhibition of tubulin polymerization |

| Efficacy Rate (Clinical Trials) | >90% reduction in parasite load |

| Pharmacokinetics | Rapid absorption; active metabolites |

常见问题

Q. What are the critical considerations for preparing stock solutions of Aminotriclabendazole hydrochloride VETRANAL™ standard to ensure analytical accuracy?

- Methodological Answer: Stock solutions should be prepared using HPLC-grade solvents (e.g., methanol:water 50:50 v/v) to minimize contamination. Precise weighing (±0.1 mg accuracy) and volumetric dilution are critical. Store solutions at -20°C or below to prevent degradation, and verify stability via periodic LC-MS/MS analysis. Internal standards (e.g., deuterated analogs) should be spiked during preparation to correct for matrix effects .

Q. Which chromatographic techniques are most suitable for quantifying Aminotriclabendazole hydrochloride in veterinary drug residue analysis?

- Methodological Answer: Reverse-phase HPLC-MS/MS with electrospray ionization (ESI) is the gold standard. Use a C18 column (e.g., Phenomenex Luna®) with gradient elution (acetonitrile/water + 0.1% formic acid). Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample cleanup. Validate with spike-recovery studies (85–115% recovery) in biological matrices .

Q. How should researchers validate the purity of Aminotriclabendazole hydrochloride analytical standards prior to experimental use?

- Methodological Answer: Employ orthogonal methods:

- HPLC-UV (λ = 214 nm) to assess chromatographic purity (>98%).

- GC-MS for volatile impurities.

- High-resolution mass spectrometry (HRMS) to confirm molecular identity (e.g., m/z 365.04 [M+H]⁺).

Cross-reference against certified reference materials (CRMs) from accredited providers .

Advanced Research Questions

Q. How can researchers optimize SPE protocols to improve recovery rates of Aminotriclabendazole hydrochloride from complex biological matrices?

- Methodological Answer:

- Sorbent Selection: Compare C18 vs. mixed-mode (e.g., Oasis® MCX) sorbents for phospholipid removal.

- pH Adjustment: Acidify samples to pH 3–4 to enhance analyte retention.

- Elution Optimization: Use 80:20 methanol:ethyl acetate with 2% ammonium hydroxide for maximal elution efficiency. Validate recovery using isotopically labeled internal standards (e.g., Aminotriclabendazole-d₃) .

Q. What methodological approaches are recommended for resolving matrix-induced ion suppression effects during LC-MS/MS analysis?

- Methodological Answer:

- Post-Column Infusion: Identify suppression zones by infusing analyte post-column into the MS during matrix injection.

- Matrix-Matched Calibration: Prepare calibration curves in blank matrix extracts.

- Dilution or Alternative Ionization: Reduce matrix load via sample dilution or switch to atmospheric-pressure chemical ionization (APCI) if ESI suppression persists. Report limits of detection (LOD) ≤ 0.1 ng/mL .

Q. How should contradictory results between spectrophotometric and chromatographic methods for quantification be systematically investigated?

- Methodological Answer:

- Cross-Validation: Use a third method (e.g., NMR or immunoassay) to resolve discrepancies.

- Interference Testing: Spike pure analyte into the matrix to assess specificity (e.g., check for co-eluting metabolites in HPLC).

- Statistical Analysis: Apply Bland-Altman plots or Deming regression to evaluate method agreement. Address outliers via robustness testing (e.g., varying mobile phase pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。